molecular formula C20H22N2O4S B2742874 2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide CAS No. 898427-61-7

2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide

Cat. No.: B2742874
CAS No.: 898427-61-7
M. Wt: 386.47
InChI Key: BFUAHFOCWDPIAA-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Biological Activity

The compound 2-methoxy-5-methyl-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzene-1-sulfonamide , also known by its CAS number 898427-61-7 , exhibits a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a tricyclic core with a sulfonamide group and is characterized by the following structural elements:

  • Tricyclic structure : Provides unique binding interactions with biological targets.
  • Sulfonamide moiety : Known for its antibacterial properties and potential in various therapeutic applications.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within the body:

  • Enzyme Inhibition : The tricyclic structure may inhibit enzymes involved in metabolic pathways, potentially altering cellular functions.
  • Receptor Modulation : The sulfonamide group can interact with various receptors, influencing signaling pathways that regulate cellular responses.

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties, similar to other sulfonamide derivatives.
  • Anticancer Properties : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines.

Antimicrobial Activity

A study investigated the antimicrobial efficacy of related compounds and found that modifications in the tricyclic core significantly affected their potency against various bacterial strains. The presence of the sulfonamide group was crucial for maintaining activity against Gram-positive bacteria.

Anticancer Activity

In vitro studies demonstrated that derivatives of this compound could inhibit cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve cell cycle arrest and induction of apoptosis through mitochondrial pathways.

Comparative Biological Activity

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
2-Methoxy-5-methyl-N-{...}Tricyclic SulfonamideModerateHigh
Similar Compound ATricyclic SulfonamideHighModerate
Similar Compound BNon-Tricyclic SulfonamideLowLow
MechanismDescription
Enzyme InhibitionInhibits key enzymes in metabolic pathways leading to altered cell function
Receptor ModulationModulates receptor activity impacting signaling pathways

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-13-5-7-17(26-2)18(10-13)27(24,25)21-16-11-14-4-3-9-22-19(23)8-6-15(12-16)20(14)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUAHFOCWDPIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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